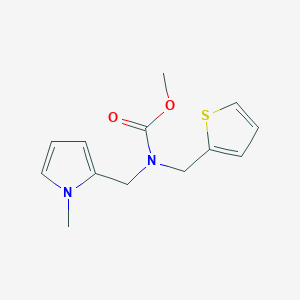
methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate , also known by its IUPAC name 1-(1-methyl-1H-pyrrol-2-yl)-2-(thiophen-2-ylmethyl)carbamate , is a chemical compound with the molecular formula C7H9NO . It falls within the class of carbamate derivatives and exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methyl-1H-pyrrole with thiophen-2-ylmethyl isocyanate . The carbamate group is formed during this process. The overall synthetic route may vary, but the key steps include condensation and cyclization reactions. The yield, melting point, and spectroscopic data are essential parameters for assessing the quality of the synthesized compound .
Molecular Structure Analysis
The molecular structure of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate consists of a pyrrole ring, a thiophene ring, and a carbamate functional group. The 1-methyl-1H-pyrrole moiety contributes to its aromatic character, while the carbamate group imparts polarity. The arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and oxidative processes. For instance, it can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various contexts .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 211–213°C .
- FT-IR Spectroscopy : Key absorption bands include 3061 cm-1 (Ar-H stretch), 1538 cm-1 (Ar-C stretch), 3369 cm-1 (NH stretch), 1646 cm-1 (NH bend), and 1705 cm-1 (C=O stretch) .
- 1H-NMR Spectroscopy : Peaks at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H), δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), and δ 9.10 (s, 1H, NOH-H) .
Eigenschaften
IUPAC Name |
methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXFWHOGBHSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

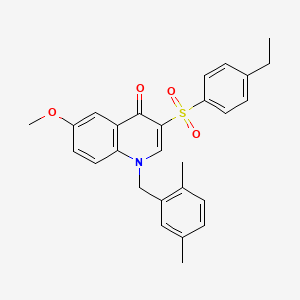
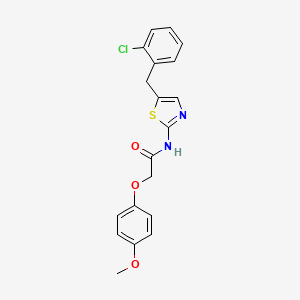


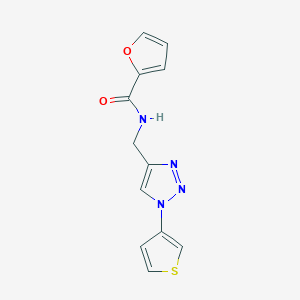

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
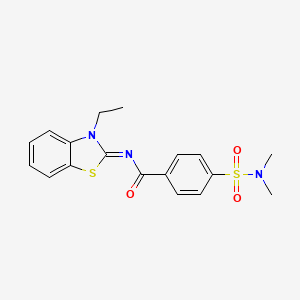
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
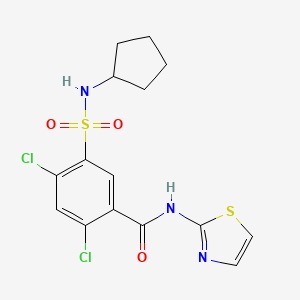
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
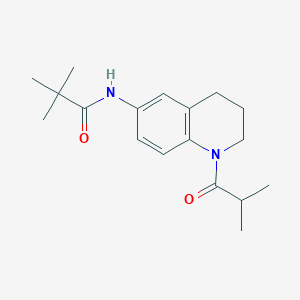
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)